molecular formula C15H14N2O B2549521 Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro- CAS No. 282088-68-0

Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-

Cat. No. B2549521
CAS RN: 282088-68-0
M. Wt: 238.29
InChI Key: NXTMFHTWMAFPRK-UHFFFAOYSA-N
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Description

“Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-” is a chemical compound with the molecular formula C15H14N2O . It belongs to the class of benzimidazoles, which are nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activity . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of “Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-” consists of a benzimidazole core with a 4-methylbenzyl group attached . The average mass of the molecule is 238.285 Da, and the monoisotopic mass is 238.110611 Da .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a broad range of chemical reactions, largely due to the presence of the versatile benzimidazole core . For example, a study on the synthesis of 1,4-dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one was obtained by alkylation of pyrimidobenzimidazole with dimethyl sulfate hydrate .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-” is not mentioned in the sources, benzimidazole derivatives are known to exhibit a wide range of biological activities. They are the basis of many natural and synthetic biologically active substances .

Future Directions

Benzimidazole derivatives, including “Benzoimidazol-2-one, 1-(4-methylbenzyl)-1,3-dihydro-”, continue to be a topic of interest in medicinal chemistry due to their wide spectrum of biological activity . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)18/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTMFHTWMAFPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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